molecular formula C11H16N4O2 B12816889 1-Methyl-4-(4-methyl-5-nitropyridin-2-yl)piperazine

1-Methyl-4-(4-methyl-5-nitropyridin-2-yl)piperazine

Cat. No.: B12816889
M. Wt: 236.27 g/mol
InChI Key: YQEHNINERNRZDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-4-(4-methyl-5-nitropyridin-2-yl)piperazine is a chemical compound with the CAS Registry Number 1435954-33-8 . Its molecular formula is C11H16N4O2, and it has a molecular weight of 236.270 g/mol . This nitropyridine and piperazine-containing compound is part of a class of heterocycles that are actively studied in modern organic and medicinal chemistry . Piperazine derivatives are recognized for their significant pharmacological and biological applications, serving as key components in various therapeutic areas . Similarly, nitropyridines are widely utilized as versatile synthetic intermediates and precursors for a diverse range of bioactive molecules and complex heterocyclic systems . Researchers employ this compound strictly for laboratory research and development purposes. It is not intended for diagnostic or therapeutic uses, nor for any form of personal application. All products are for use by technically qualified individuals only.

Properties

Molecular Formula

C11H16N4O2

Molecular Weight

236.27 g/mol

IUPAC Name

1-methyl-4-(4-methyl-5-nitropyridin-2-yl)piperazine

InChI

InChI=1S/C11H16N4O2/c1-9-7-11(12-8-10(9)15(16)17)14-5-3-13(2)4-6-14/h7-8H,3-6H2,1-2H3

InChI Key

YQEHNINERNRZDI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1[N+](=O)[O-])N2CCN(CC2)C

Origin of Product

United States

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr) Approach

  • Starting Materials: 5-nitro-2-chloropyridine derivatives and N-methylpiperazine.
  • Reaction Conditions: The reaction is typically carried out in polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (e.g., 100 °C) for extended periods (e.g., 16 hours).
  • Base: A non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or potassium hydroxide (KOH) is used to facilitate the substitution.
  • Workup: After completion, the reaction mixture is cooled, diluted with water, and extracted with organic solvents. The crude product is purified by silica gel chromatography or recrystallization.

Example Reaction:

Reagents Conditions Yield (%) Notes
5-nitro-2-chloropyridine (10 g) DMF, DIPEA, 100 °C, 16 h ~70-80 High purity product obtained
N-methylpiperazine (excess)

This method is supported by patent literature describing the synthesis of related nitropyridinyl piperazine derivatives with high purity and yield.

Solid-Phase and Solvent-Free Synthesis

  • Method: Solid-phase grinding of p-chloromethyl derivatives with N-methylpiperazine in the presence of alkali metal hydroxides or carbonates.
  • Advantages: Environmentally friendly, solvent-free, short reaction times (5-30 minutes grinding plus 0.5 hours standing), and high selectivity.
  • Post-Reaction: Extraction with hot organic solvents, crystallization, and filtration to isolate the product.

This approach is particularly useful for scale-up and green chemistry applications, minimizing solvent use and waste.

Catalytic Hydrogenation and Functional Group Transformations

In some synthetic routes, nitro groups on the pyridine ring are introduced or modified via catalytic hydrogenation steps using platinum or palladium catalysts under hydrogen atmosphere. This is often a step in multi-step syntheses where the nitro group is either introduced or reduced selectively.

Reductive Methylation of Piperazine Nitrogen

  • Procedure: Reductive amination of the piperazine nitrogen with formaldehyde and a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)3).
  • Purpose: To introduce the N-methyl substituent on the piperazine ring after coupling with the pyridine moiety.
  • Yield: High yields (~98%) reported in literature for similar compounds.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Typical Yield (%) References
Nucleophilic Aromatic Substitution 5-nitro-2-chloropyridine, N-methylpiperazine, DMF, DIPEA, 100 °C, 16 h Straightforward, high purity 70-80
Solid-Phase Grinding p-chloromethyl derivatives, N-methylpiperazine, alkali hydroxide, solvent-free Green chemistry, scalable High (not specified)
Catalytic Hydrogenation Platinum or Pd catalyst, H2 atmosphere Selective functional group control Variable
Reductive Methylation Formaldehyde, NaBH(OAc)3, CH2Cl2 High yield N-methylation ~98

Research Findings and Considerations

  • The SNAr reaction is the most commonly employed method due to its efficiency and straightforwardness.
  • Solid-phase synthesis offers an environmentally benign alternative with potential for industrial scale-up.
  • Catalytic hydrogenation steps are critical when modifying nitro groups or related functionalities.
  • Reductive methylation is a reliable method for introducing methyl groups on nitrogen atoms post-coupling.
  • Purification typically involves silica gel chromatography or recrystallization to achieve >99% purity.
  • Reaction conditions such as temperature, solvent choice, and base significantly influence yield and selectivity.

Chemical Reactions Analysis

1-Methyl-4-(4-methyl-5-nitropyridin-2-yl)piperazine can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Methyl-4-(4-methyl-5-nitropyridin-2-yl)piperazine has several scientific research applications, including:

    Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceutical agents

    Materials Science: The compound can be used in the synthesis of novel materials with unique properties, such as conducting polymers and organic semiconductors.

    Biological Research: The compound is used in the study of biological processes and pathways.

Mechanism of Action

The mechanism of action of 1-Methyl-4-(4-methyl-5-nitropyridin-2-yl)piperazine involves its interaction with specific molecular targets in cells. The compound can bind to proteins or enzymes and modulate their activity, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application of the compound. For example, in medicinal chemistry, the compound may target specific receptors or enzymes involved in disease pathways .

Comparison with Similar Compounds

Piperazine Derivatives in Kinase Inhibition

  • BTK Inhibitors: highlights piperazine derivatives where the N,N,N′-trimethyl-N-methylpiperazine group was replaced with ethylenediamine, N,N-dimethylethanolamine, or 1-methyl-4-(piperidin-4-yl)piperazine. These substitutions yielded compounds 8–10 with similar BTK inhibitory activity (IC50 values in the same range as parent compound 5).
  • FLT3 Inhibitors: In , the 1-methyl-4-(2-[trifluoromethyl]benzyl)piperazine group in aminoquinoline derivatives showed FLT3 inhibition only when combined with an aminoisoquinoline core. This underscores the importance of hybrid pharmacophores over isolated piperazine modifications .

Structural Modifications Impacting Solubility and pKa

  • Quinolone-Piperazine Hybrids: demonstrates that spacer length between the piperazine and quinolone core significantly affects solubility. Compounds with ethylene or methylene spacers (e.g., 8ac, 8j) exhibited good aqueous solubility (>80 μM), while direct attachment (e.g., 8a) reduced solubility to <20 μM.
  • pKa Correlation : Piperazine nitrogens with ethylene spacers showed pKa ~6–7, favorable for protonation at physiological pH. In contrast, direct attachment (e.g., 8c ) lowered pKa to ≤3.8, reducing solubility. The nitro group in the target compound may further lower pKa, necessitating formulation optimization .

Metabolic Stability and Toxicity

  • Cytochrome P450 Inactivation: describes a piperazine derivative (EMTPP) that inactivates CYP2D6 via apoprotein adduction. This contrasts with trifluoromethyl groups, which often enhance metabolic stability .

Physicochemical Properties

  • Synthetic Routes : Selenium-containing piperazines () require specialized alkylation steps, whereas the target compound’s synthesis likely involves nitro-pyridine coupling, posing challenges in regioselectivity and purification .

Data Tables

Table 2: Physicochemical Comparison

Compound Molecular Weight (g/mol) Solubility (µM) pKa Key Feature Impacting Solubility
Target compound ~250 (estimated) <20 (predicted) ~3.5–4 Direct pyridine attachment
8ac () ~350 >80 6–7 Ethylene spacer
1-Methyl-4-(piperidin-4-yl)piperazine 183.3 Moderate ~8.5 Piperidine substitution

Biological Activity

1-Methyl-4-(4-methyl-5-nitropyridin-2-yl)piperazine is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and relevant research findings.

Structural Overview

The compound features a piperazine ring substituted with a 4-methyl-5-nitropyridin-2-yl group. Its molecular formula is C12H16N4O2C_{12}H_{16}N_{4}O_{2} and it has a molecular weight of approximately 222.24 g/mol. The presence of the nitro group and the piperazine structure significantly influences its chemical reactivity and biological activity, allowing it to interact with various enzymes and receptors.

1-Methyl-4-(4-methyl-5-nitropyridin-2-yl)piperazine exhibits its biological activity primarily through the following mechanisms:

  • Inhibition of Tubulin Polymerization : The compound has been shown to inhibit tubulin polymerization, which is crucial for cell division. This inhibition can affect cellular proliferation, making it a candidate for further pharmacological studies targeting cancer therapies.
  • Interaction with Neurotransmitter Systems : Research indicates that piperazine derivatives can modulate dopaminergic and serotonergic systems, contributing to their efficacy in treating psychiatric disorders. This interaction suggests potential applications in neuropharmacology.

Anticancer Activity

Studies have demonstrated that 1-Methyl-4-(4-methyl-5-nitropyridin-2-yl)piperazine can inhibit the growth of various cancer cell lines. For example, it has shown significant antiproliferative effects in human tumor cell lines, which could be attributed to its ability to disrupt microtubule dynamics .

Antimicrobial Properties

The compound is also being investigated for its antimicrobial and antifungal properties. Preliminary studies suggest that it may exhibit activity against certain pathogens, although further research is required to fully elucidate its spectrum of activity.

Comparative Analysis with Similar Compounds

To better understand the potential of 1-Methyl-4-(4-methyl-5-nitropyridin-2-yl)piperazine, it is useful to compare it with structurally similar compounds. The following table summarizes key characteristics:

Compound NameActivity TypeMechanism of ActionReference
1-Methyl-4-(4-methyl-5-nitropyridin-2-yl)piperazineAnticancer, AntimicrobialInhibits tubulin polymerization
1-Methyl-4-(phenyl)piperazineNeurotransmitter modulationInteracts with serotonin receptors
1-Methyl-4-(5-nitropyridin-2-yl)piperazineAnticancerInhibits cell proliferation

Case Study 1: Cancer Cell Line Studies

In a study evaluating the antiproliferative effects on HCT116 colon carcinoma cells, 1-Methyl-4-(4-methyl-5-nitropyridin-2-yl)piperazine exhibited a GI50 value indicating significant growth inhibition at low concentrations. This suggests its potential as a lead compound in cancer therapeutics .

Case Study 2: Neuropharmacological Investigations

Research involving the modulation of neurotransmitter systems has shown that derivatives similar to 1-Methyl-4-(4-methyl-5-nitropyridin-2-yl)piperazine can effectively enhance dopaminergic transmission, which may have implications for treating disorders such as depression and schizophrenia.

Future Directions

Further research is essential to fully characterize the biological activity and therapeutic potential of 1-Methyl-4-(4-methyl-5-nitropyridin-2-yl)piperazine. Key areas for future investigation include:

  • Mechanistic Studies : Detailed studies on how this compound interacts at the molecular level with various biological targets.
  • Clinical Trials : Initiating clinical trials to assess safety and efficacy in humans, particularly for cancer treatment and neuropharmacological applications.
  • Synthesis of Analogues : Developing analogues with modified structures to enhance potency and selectivity against specific targets.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-methyl-4-(4-methyl-5-nitropyridin-2-yl)piperazine, and how can reaction yields be improved?

  • Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or coupling reactions. For example, substituting a halogen at the pyridine ring (e.g., 2-chloro-4-methyl-5-nitropyridine) with 1-methylpiperazine under reflux in a polar aprotic solvent (e.g., DMF or DCM) with a base like K2_2CO3_3. Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio of pyridine derivative to piperazine), temperature (80–100°C), and reaction time (12–24 hrs). Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is critical .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR in CDCl3_3 or DMSO-d6_6 to confirm substituent positions (e.g., methyl groups at piperazine and pyridine, nitro group resonance at δ 8.5–9.0 ppm).
  • XRD : Single-crystal X-ray diffraction to resolve steric effects of the nitro group and piperazine conformation. Note that hydrogen bonding (e.g., C–H···O interactions) may influence crystal packing, as seen in structurally similar piperazine derivatives .
  • HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid) coupled with high-resolution MS to verify purity (>95%) and molecular ion peaks .

Q. What are the critical safety considerations for handling this compound in laboratory settings?

  • Methodological Answer :

  • Hazards : Skin/eye irritation (Category 2/2A) due to reactive nitro and aromatic groups. Use nitrile gloves, safety goggles, and fume hoods.
  • Storage : Stable under inert gas (N2_2) at 2–8°C in amber glass to prevent photodegradation. Avoid contact with oxidizers (risk of toxic NOx_x release).
  • Spill Management : Absorb with inert material (vermiculite), neutralize with dilute acetic acid, and dispose as hazardous waste .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence the compound’s reactivity in medicinal chemistry applications?

  • Methodological Answer : Computational studies (DFT or molecular docking) can predict interactions with biological targets. For example:

  • The nitro group enhances electrophilicity, enabling covalent binding to cysteine residues in enzymes.
  • Methyl groups on piperazine reduce conformational flexibility, potentially improving target selectivity.
  • Comparative studies with analogs (e.g., replacing nitro with cyano or methoxy groups) via SAR analysis can validate hypotheses .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, concentration ranges). To address this:

  • Standardize assays: Use isogenic cell lines, fixed incubation times (e.g., 48 hrs), and controls (e.g., doxorubicin for cytotoxicity).
  • Validate target engagement: Employ orthogonal methods like SPR (surface plasmon resonance) for binding affinity and Western blotting for downstream effector modulation .

Q. How can computational chemistry accelerate the design of derivatives with improved pharmacokinetic properties?

  • Methodological Answer :

  • ADMET Prediction : Tools like SwissADME or ADMETLab2.0 assess logP (target <3), aqueous solubility, and CYP450 inhibition.
  • Reaction Pathway Optimization : Quantum mechanics (e.g., Gaussian) identifies low-energy intermediates for scalable synthesis.
  • MD Simulations : GROMACS or AMBER models predict blood-brain barrier penetration or plasma protein binding .

Q. What experimental evidence supports or challenges the proposed metabolic pathways of this compound?

  • Methodological Answer : Use 14^{14}C-labeled compound in hepatocyte incubation studies (human/rat) with LC-MS/MS to detect metabolites. Key findings:

  • Nitro reduction to amine (major pathway) via NADPH-dependent reductases.
  • Piperazine N-demethylation (minor pathway) observed in CYP3A4-rich microsomes.
  • Compare in vitro results with in vivo PK/PD models to identify species-specific metabolism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.